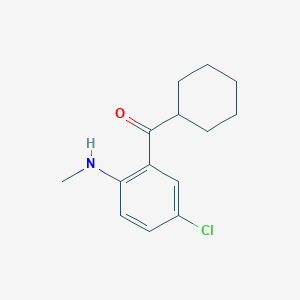

2-Methylamino-5-chlorophenylcyclohexylmethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylamino-5-chlorophenylcyclohexylmethanone is a chemical compound with the molecular formula C14H18ClNO. It is known for its unique structure, which includes a cyclohexylmethanone core substituted with a methylamino group and a chlorine atom on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-5-chlorophenylcyclohexylmethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chlorophenylcyclohexylmethanone and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pressure are carefully regulated to ensure optimal yield.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylamino-5-chlorophenylcyclohexylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Synthesis Intermediate

- Role in Drug Development : 2-Methylamino-5-chlorophenylcyclohexylmethanone serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its use in the preparation of anxiolytic medications such as diazepam and estazolam, which are part of the benzodiazepine class of drugs. These compounds are widely used for their sedative and anti-anxiety effects .

Biochemical Research Applications

Biochemical Reagent

- Cell Signaling Pathways : The compound is utilized in biochemical research to study various cellular processes, including apoptosis, autophagy, and immune responses. It is involved in signaling pathways such as JAK/STAT and MAPK/ERK, making it valuable for research on cancer and inflammatory diseases .

Applications in Drug Conjugates

- Antibody-Drug Conjugates (ADCs) : this compound is explored as a component in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, enhancing therapeutic efficacy while minimizing side effects .

Case Study 1: Synthesis Efficiency

A study conducted on the methylation of 2-amino-5-chlorobenzophenone demonstrated a high yield (90.2%) with minimal environmental impact due to the use of a reusable catalyst. This method not only enhances the purity of the product but also reduces the overall toxicity associated with reagents used in earlier methods .

Case Study 2: Biochemical Significance

Research investigating the role of this compound in cellular signaling pathways revealed its potential to modulate immune responses. This finding suggests that the compound could be pivotal in developing therapies for autoimmune diseases .

Wirkmechanismus

The mechanism of action of 2-Methylamino-5-chlorophenylcyclohexylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylamino-5-bromophenylcyclohexylmethanone: Similar structure but with a bromine atom instead of chlorine.

2-Methylamino-5-fluorophenylcyclohexylmethanone: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-Methylamino-5-chlorophenylcyclohexylmethanone is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Biologische Aktivität

2-Methylamino-5-chlorophenylcyclohexylmethanone, also known as a derivative of benzophenone, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H12ClN\O

- Molecular Weight : 245.71 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 421.9 ± 35.0 °C at 760 mmHg

- Melting Point : 93-95 °C

- Flash Point : 209.0 ± 25.9 °C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system, similar to other benzodiazepine derivatives. It acts as a modulator of GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS). This mechanism can lead to anxiolytic and sedative effects.

Pharmacological Activities

- Anxiolytic Effects : Research indicates that compounds similar to this compound exhibit significant anxiolytic properties by enhancing GABAergic transmission.

- Sedative Properties : The compound has been shown to produce sedation in animal models, suggesting potential use in treating anxiety disorders.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection against excitotoxicity, which is linked to various neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the effects and applications of related compounds:

- Study on Diazepam Metabolites : A study highlighted that 2-Methylamino-5-chlorobenzophenone, a metabolite of diazepam, plays a role in the pharmacokinetics of benzodiazepines and their therapeutic effects in clinical settings .

- Illicit Drug Analysis : In forensic science, the detection of this compound in seized samples has raised concerns regarding its potential misuse as a psychoactive substance. A case study documented its presence in illicit etizolam tablets, indicating its relevance in drug enforcement and public health .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

122908-18-3 |

|---|---|

Molekularformel |

C14H18ClNO |

Molekulargewicht |

251.75 g/mol |

IUPAC-Name |

5-chloro-2-[2-(methylamino)phenyl]cyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C14H18ClNO/c1-16-14-5-3-2-4-13(14)12-7-6-11(15)8-10(12)9-17/h2-5,9-12,16H,6-8H2,1H3 |

InChI-Schlüssel |

UPGQKPRQSWVTIL-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)C2CCCCC2 |

Kanonische SMILES |

CNC1=CC=CC=C1C2CCC(CC2C=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.